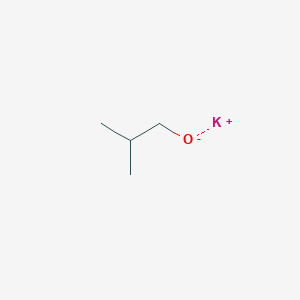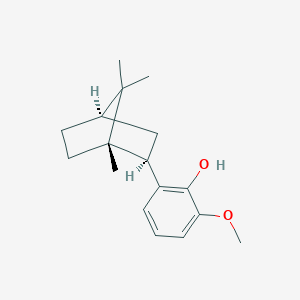
1-Propanol, 2-methyl-, potassium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2-methyl-, potassium salt (1:1) is a chemical compound that is widely used in scientific research due to its unique properties. It is commonly known as potassium tert-butoxide and is a strong base that is used in organic synthesis reactions. This compound is highly reactive and is often used in the preparation of various organic compounds.
Wirkmechanismus
The mechanism of action of potassium tert-butoxide involves the deprotonation of organic compounds. It acts as a strong base and abstracts a proton from the organic compound, forming the corresponding anion. This anion is then used in further reactions to prepare various organic compounds.
Biochemische Und Physiologische Effekte
Potassium tert-butoxide is not used in biochemical or physiological studies as it is a chemical reagent and not a biological compound. It does not have any direct effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using potassium tert-butoxide in lab experiments are its strong basicity and high reactivity. It is a versatile reagent that can be used in a variety of organic synthesis reactions. The limitations of using this compound are its sensitivity to moisture and air, which can cause it to degrade and lose its reactivity.
Zukünftige Richtungen
There are several future directions for research on potassium tert-butoxide. One area of research could be the development of new and more efficient synthesis methods for this compound. Another area of research could be the development of new applications for this compound in organic synthesis reactions. Additionally, research could be conducted on the use of potassium tert-butoxide in the synthesis of new pharmaceuticals and agrochemicals.
Synthesemethoden
The synthesis of potassium tert-butoxide involves the reaction of tert-butyl alcohol with potassium hydroxide. The reaction is carried out in anhydrous conditions, and the product is obtained in the form of a white crystalline powder. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Potassium tert-butoxide is widely used in scientific research as a strong base in organic synthesis reactions. It is commonly used in the preparation of various organic compounds, such as esters, ethers, and alkynes. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
14764-60-4 |
|---|---|
Produktname |
1-Propanol, 2-methyl-, potassium salt (1:1) |
Molekularformel |
C4H10KO |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
potassium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.K/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
SRBPHIMDSSPBIL-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].[K+] |
Kanonische SMILES |
CC(C)C[O-].[K+] |
Andere CAS-Nummern |
14764-60-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)


![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)





![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)